Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- is a bifunctional compound that has garnered attention in the field of asymmetric catalysis. It is characterized by its unique molecular structure and its application in various chemical reactions, particularly in the synthesis of optically active compounds. This compound is classified as a urea derivative and is notable for its potential in enantioselective catalysis.
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- belongs to the class of organocatalysts derived from cinchona alkaloids. These catalysts are known for their ability to facilitate asymmetric reactions, making them valuable in synthetic organic chemistry.
The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- typically involves a multi-step process. Initial steps may include the preparation of the cinchona-derived amine followed by its reaction with appropriate isocyanates to form the urea linkage.
Technical Details:
The molecular formula for Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- is C29H28F6N4O2. The structure features:
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- is primarily utilized as a catalyst in various organic reactions, including:
Technical Details:
The mechanism by which Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- operates involves several key steps:
Experimental studies have shown that this compound can achieve enantiomeric ratios exceeding 99% in certain reactions .
Relevant data indicates that this compound maintains its catalytic activity across various temperatures and conditions .
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- finds applications primarily in:
Research continues into optimizing its use and expanding its application scope within synthetic organic chemistry .
The strategic integration of Cinchona alkaloid scaffolds with urea functionalities represents a paradigm shift in asymmetric organocatalyst design. This hybrid architecture leverages complementary activation modes: the tertiary amine in the quinuclidine ring serves as a Brønsted base, while the urea moiety acts as a dual hydrogen-bond donor for electrophile activation. Density functional theory (DFT) studies confirm that deprotonation of acidic substrates (e.g., thiols) generates a protonated amine that activates electrophiles through Brønsted acid catalysis, while the urea group coordinates nucleophiles via hydrogen bonding [1] [6]. This bifunctional mechanism operates synergistically within a single chiral environment, enabling precise stereocontrol.
The 3,5-bis(trifluoromethyl)phenyl group was specifically selected due to the strong electron-withdrawing nature of trifluoromethyl groups, which enhances urea hydrogen-bond donor ability by ~20% compared to unsubstituted phenyl analogues [8]. This modification significantly increases catalyst acidity (pKa reduction of 1.5-2 units), strengthening substrate complexation. The ortho-protons of this aryl group create additional van der Waals interactions with substrates, further rigidifying transition states [8]. The (9R)-6'-methoxycinchonan backbone provides a well-defined chiral pocket whose stereochemical configuration dictates enantioselectivity outcomes in reactions, with the C6' methoxy group conformation influencing transition state energies through steric and electronic effects [1] [7].
Table 1: Critical Structural Elements in Bifunctional Catalyst Design
Structural Feature | Role in Catalysis | Impact on Performance |
---|---|---|
(9R)-Cinchona scaffold | Creates chiral environment | Dictates absolute stereochemistry of products |
Urea linkage (-NHCONH-) | Dual H-bond donor | Activates electrophiles via bidentate coordination |
3,5-(CF₃)₂C₆H₃ group | Electron-withdrawing aryl | Enhances H-bond acidity (ΔpKa ≈ -2) |
Quinuclidine N atom | Brønsted base | Deprotonates nucleophiles |
C6'-Methoxy group | Stereoelectronic modulator | Stabilizes transition states via conformational control |
The synthesis of enantiopure (9R)-6'-methoxycinchonan-9-yl amine proceeds through a multi-step sequence that preserves the alkaloid's stereochemical integrity. Naturally sourced quinine undergoes stereoselective transformation to the 9-epi-amino derivative via a three-stage protocol: (1) mesylation of the C9-hydroxyl group using methanesulfonyl chloride; (2) azide displacement with sodium azide in DMF at 60°C; and (3) Staudinger reduction using triphenylphosphine followed by hydrolysis, yielding the (9R)-9-amino-9-deoxy derivative in 65-75% overall yield [9]. The stereochemistry at C8 and C9 remains unaltered during this process, with the trans-junction between quinuclidine and quinoline rings maintained.
Critical to this synthesis is the biosynthetic origin of stereochemical control. Cinchona alkaloids possess five stereocenters, with C8 and C9 configurations determining pseudoenantiomeric relationships. The enzymatic reduction of cinchoninone in Cinchona plants employs NADPH-dependent oxidoreductases that deliver hydride exclusively to the Re face of C9 carbonyl, producing (8R,9S)-alkaloids like quinine [4]. Synthetic preservation of this configuration is essential as molecular modeling confirms the protonated quinuclidine nitrogen and C9 urea substituent adopt optimal spatial arrangements for bifunctional catalysis only in the natural stereochemistry. Modifications such as dihydroquinidine (saturation of vinyl group) enhance catalyst stability without altering stereodirecting properties [7] [9].
Table 2: Key Steps in (9R)-6'-Methoxycinchonan-9-yl Amine Synthesis
Step | Reaction | Conditions | Stereochemical Outcome |
---|---|---|---|
1 | Mesylation | MsCl, base, 0°C → RT | Retention at C9 |
2 | Azidation | NaN₃, DMF, 60°C, 12h | Sₙ2 inversion at C9 |
3 | Reduction | PPh₃, THF/H₂O, reflux | Retention at chiral centers |
4 | Purification | Crystallization (hexane/EtOAc) | >99% ee confirmed by chiral HPLC |
The urea linkage is constructed through a convergent coupling strategy between the Cinchona alkaloid amine and aryl isocyanate. 3,5-Bis(trifluoromethyl)phenyl isocyanate is synthesized via: (1) N-formylation of 3,5-bis(trifluoromethyl)aniline using formic acid in toluene at reflux; (2) dehydration of the formamide intermediate with phosphoryl chloride (POCl₃) and triethylamine in dichloromethane to form the isocyanide; and (3) selenium-mediated conversion to isoselenocyanate as a reactive precursor (45-60% yield) [9]. While isocyanates can be used directly, the isoselenocyanate route provides superior regiocontrol.
Coupling occurs under anhydrous conditions in dichloromethane at 45°C, where the Cinchona alkaloid amine attacks the electrophilic carbon of 3,5-bis(trifluoromethyl)phenyl isoselenocyanate, forming the unsymmetrical urea linkage in 75-89% yield [9]. The electron-deficient aryl group significantly enhances reaction efficiency due to: (1) increased electrophilicity of the isocyanate carbon (calculated electrophilicity index ω = 5.2 vs. 3.8 for unsubstituted phenyl); and (2) precipitation-driven reaction completion facilitated by the crystalline nature of the product. This modular approach allows for structural diversification—over 20 analogues have been reported by varying the aryl component, though the 3,5-bis(trifluoromethyl)phenyl variant consistently delivers superior enantioselectivities (>90% ee) in benchmark reactions like asymmetric sulfa-Michael additions [1] [6] [8].
Table 3: Comparison of Urea Bond Formation Methods
Coupling Method | Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Aryl isocyanate | R-N=C=O, DCM, 25°C | 65-75% | Fast reaction; possible oligomerization |
Aryl isoselenocyanate | R-N=C=Se, DCM, 45°C | 75-89% | Higher regioselectivity; moisture-sensitive |
Carbonyldiimidazole | CDI, then amine, THF | 50-60% | Mild conditions; lower efficiency |
Phosgene derivatives | Triphosgene, base | 70-80% | Hazardous reagents; requires strict temperature control |
The enantioselectivity of urea-Cinchona hybrids stems from a sophisticated chirality transfer process where the catalyst's fixed conformation dictates prochiral face discrimination. Computational studies reveal a Brønsted acid-hydrogen bonding transition state model: the protonated quinuclidine nitrogen hydrogen-bonds to carbonyl oxygen of enones (bond length: 1.8-2.0 Å), while the urea carbonyl coordinates the nucleophilic thiolate via dual N-H···S interactions (bond angle: 155-165°) [1] [6]. This creates a rigid chiral pocket where the 3,5-bis(trifluoromethyl)phenyl group adopts a perpendicular orientation relative to the urea plane, shielding the Si-face of the electrophile.
The (9R) configuration forces the quinoline ring into a gauche orientation that positions the C6'-methoxy group as a stereodirecting element. Rotation of this methoxy group significantly impacts transition state energies—the syn-periplanar conformation lowers the activation barrier by 2.3 kcal/mol compared to anti-periplanar through electrostatic stabilization of developing charges [1] [6]. In Michael additions, this chiral environment drives Re-face attack with >20:1 selectivity. The catalyst's pseudoenantiomeric behavior allows access to either enantiomer by switching the Cinchona scaffold configuration—(9R)-derivatives produce (S)-adducts in sulfa-Michael reactions, while (9S)-analogues yield (R)-products [7]. This chirality transfer operates via a spiro transition state in cycloadditions and a hydrogen-bond-mediated ion pair in aza-Michael reactions, demonstrating mechanistic versatility [10].
Table 4: Structural Factors Governing Chirality Transfer Efficiency
Factor | Effect on TS Energy | Stereochemical Consequence | Experimental Evidence |
---|---|---|---|
C8/C9 configuration | ΔΔG‡ up to 3.1 kcal/mol | Dictates enantiofacial selectivity | Reversal of ee with pseudoenantiomers [7] |
C6'-OMe conformation | ΔΔG‡ = 2.3 kcal/mol | Stabilizes developing oxyanion | DFT calculations [1] |
3,5-(CF₃)₂C₆H₃ orientation | π-stacking with substrate | Restricts rotation in TS | ROESY correlations [8] |
Quinuclidine protonation state | Enables ionic H-bonding | Acidifies urea N-H protons | Kinetic isotope effect kH/kD = 3.2 [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1